2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused diazepine ring system. Let’s break it down:
- The core structure consists of two benzene rings fused together, forming a dibenzo[b,e][1,4]diazepine scaffold.
- The substituents on this scaffold include a 4-methoxyphenyl group and a 2-methylphenyl group.
- The amide functional group (acetamide) is attached to one of the nitrogen atoms in the diazepine ring.
- Overall, it’s a challenging compound to synthesize due to its intricate structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I recommend exploring literature databases or chemical journals for any recent advancements.
- Industrial production methods are likely proprietary and not publicly disclosed.
Chemical Reactions Analysis
- Given its complexity, this compound could undergo various reactions:
Oxidation: Potentially at the methoxy group or other functional groups.
Reduction: Reduction of the carbonyl group (oxo group) to form the corresponding alcohol.
Substitution: Reactions at the aromatic rings (e.g., electrophilic aromatic substitution).
- Common reagents and conditions would depend on the specific reaction, but standard reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃) may be involved.
- Major products would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antipsychotic, anxiolytic, or antidepressant).
Neuroscience: Explore its effects on neurotransmitter systems.
Cancer Research: Assess its anticancer properties.
Materials Science: Investigate its use in organic electronics or sensors.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. understanding its molecular targets and pathways would require extensive research and experimentation.
Comparison with Similar Compounds
- Similar compounds within the dibenzo[b,e][1,4]diazepine family are scarce. This uniqueness makes it an intriguing subject for further study.
Properties
Molecular Formula |
C31H33N3O3 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C31H33N3O3/c1-20-9-5-6-10-23(20)33-28(36)19-34-26-12-8-7-11-24(26)32-25-17-31(2,3)18-27(35)29(25)30(34)21-13-15-22(37-4)16-14-21/h5-16,30,32H,17-19H2,1-4H3,(H,33,36) |
InChI Key |
HTEIYFKMEDUWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C42)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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